4-[2-(Dimethylamino)ethoxy]benzophenone
Description
4-[2-(Dimethylamino)ethoxy]benzophenone is a benzophenone derivative characterized by a dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) substituent at the para position of one phenyl ring. This compound is synthesized via nucleophilic substitution reactions, often involving 4,4′-dihydroxybenzophenone and 2-(dimethylamino)ethyl chloride hydrochloride under basic conditions. For instance, a modified procedure using K₂CO₃ in acetone (instead of Cs₂CO₃ in DMF) achieved efficient alkylation, yielding the target compound with high purity . Its structural features, including the electron-donating dimethylaminoethoxy group, influence both physicochemical properties (e.g., solubility, stability) and biological activity, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(2)12-13-20-16-10-8-15(9-11-16)17(19)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDXPPVFFOUDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230018 | |
| Record name | [4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51777-15-2 | |
| Record name | [4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51777-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4-[2-(Dimethylamino)ethoxy]phenyl}(phenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: The use of K₂CO₃ in acetone optimizes alkylation reactions for this compound, avoiding harsh conditions required for Cs₂CO₃/DMF systems .
- Biological Implications: The dimethylaminoethoxy group enhances receptor binding (e.g., estrogen receptors in tamoxifen) but requires metabolic activation for genotoxicity .
- Material Science Applications: Substituents like ethyl 4-(dimethylamino)benzoate improve resin cement performance via higher degrees of conversion .
Preparation Methods
Classical Alkylation Under Basic Conditions
The most direct route involves reacting 4-hydroxybenzophenone with 2-(dimethylamino)ethyl chloride or bromide in the presence of a strong base. Sodium hydride or potassium hydroxide deprotonates the phenolic hydroxyl group, facilitating nucleophilic substitution. For instance, a patent describes using sodium methoxide in ethanol to generate the phenoxide ion, which subsequently reacts with 2-(dimethylamino)ethyl chloride at reflux. This method yields 79.3% product after vacuum distillation.
Reaction Mechanism :
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Deprotonation of 4-hydroxybenzophenone by NaOCH₃ → Phenoxide ion.
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Nucleophilic attack on 2-(dimethylamino)ethyl chloride → Ether bond formation.
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Neutralization and isolation via crystallization or distillation.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis improves reaction efficiency by mediating between aqueous and organic phases. A patent exemplifies this using benzyl tri-n-butylammonium bromide as the catalyst, sodium hydroxide as the base, and 1,2-dichloroethane as the solvent. Vigorous stirring at reflux for 18 hours achieves an 88% yield, outperforming traditional methods.
Advantages of PTC :
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Accelerated reaction kinetics due to enhanced interfacial contact.
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Reduced side reactions (e.g., hydrolysis of alkylating agents).
Two-Step Synthesis via Haloethoxy Intermediates
Preparation of 4-(2-Haloethoxy)benzophenone
Prior to introducing the dimethylamino group, 4-hydroxybenzophenone is alkylated with 1,2-dihaloethanes (e.g., 1-bromo-2-chloroethane) to form 4-(2-haloethoxy)benzophenone. A phase-transfer approach with benzyl tri-n-butylammonium bromide and sodium hydroxide in toluene/water achieves 73–88% yields.
Typical Procedure :
Amination with Dimethylamine
The haloethoxy intermediate undergoes nucleophilic substitution with dimethylamine in a sealed reactor at 70–90°C. This step preserves the Z-geometric isomer critical for Tamoxifen’s activity, achieving 83–94.7% conversion.
Work-Up :
Catalytic Systems and Solvent Effects
Titanium-Mediated McMurry Coupling
Although primarily used for Tamoxifen synthesis, McMurry olefin synthesis indirectly informs 4-[2-(dimethylamino)ethoxy]benzophenone preparation. Titanium tetrachloride and zinc reduce carbonyl groups, enabling coupling between propiophenone and 4-(2-haloethoxy)benzophenone. This method emphasizes solvent selection: tetrahydrofuran (THF) or 1,2-dimethoxyethane ensures optimal titanium(0) generation.
Solvent Optimization
| Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene/Water | NaOH, PTC | 100 | 18 | 88 |
| Ethanol | NaOCH₃ | 78 | 24 | 79.3 |
| THF | TiCl₄/Zn | 60 | 2 | 67 |
Polar aprotic solvents (DMF, DMSO) are avoided due to side reactions with amines, while chlorinated solvents (dichloromethane) enable milder conditions.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃): δ 7.8–7.2 (m, 9H, aromatic), 4.2 (t, 2H, OCH₂), 2.6 (t, 2H, NCH₂), 2.3 (s, 6H, N(CH₃)₂). The absence of phenolic O–H signals (δ 5–6) confirms complete etherification.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[2-(Dimethylamino)ethoxy]benzophenone to improve yield and purity?
- Methodological Answer : The synthesis involves two steps: (a) reacting dimethylaminoethanol with a benzophenone derivative to form an intermediate (e.g., 4-(Dimethylaminoethoxy)benzopinacolone), followed by (b) reduction or deoxygenation. To optimize yield, researchers should:
- Vary reaction conditions : Test solvents (e.g., nitrobenzene for Friedel-Crafts reactions ), catalysts (e.g., AlCl₃ for acylations ), and temperatures (e.g., 80–90°C for reflux ).
- Purification : Use column chromatography or recrystallization (ethanol is effective for benzophenones ).
- Monitor purity : Employ HPLC or NMR to confirm intermediate and final product integrity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., verifying dimethylaminoethoxy substituents ).
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (C₁₇H₁₉NO₂, MW 269.34 ).
- X-ray Crystallography : For unambiguous structural determination, as demonstrated for benzophenone derivatives in single-crystal studies .
- Chromatography : HPLC with UV detection (λmax ~350 nm for related benzophenones ) to assess purity.
Q. How stable is this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies should:
- Assess thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). For related compounds, degradation occurs above 200°C .
- Evaluate photostability : Expose to UV light (e.g., 254 nm) and monitor decomposition via HPLC .
- Control storage : Store at -20°C in airtight, light-protected containers to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. What role does this compound play in photoinitiation systems for polymer chemistry?
- Methodological Answer : As a tertiary amine-containing benzophenone, it can act as a co-initiator in UV-curable resins. Researchers should:
- Study electron transfer kinetics : Use time-resolved spectroscopy to measure interactions with monomers (e.g., acrylates) .
- Compare efficiency : Benchmark against 4,4'-bis(dimethylamino)benzophenone in radical polymerization assays .
Q. How can computational modeling predict the interactions of this compound with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., HIV-1 reverse transcriptase, as seen in benzophenone derivatives ).
- DFT calculations : Compute electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antifungal activity .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .
- Dose-response analysis : Perform IC₅₀ comparisons across studies to identify potency variations .
- Metabolic profiling : Use LC-MS to detect metabolite interference in bioactivity screens .
Q. How does the dimethylaminoethoxy substituent influence the physicochemical properties of benzophenone derivatives?
- Methodological Answer :
- LogP measurements : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity changes .
- Solubility studies : Test in buffered solutions (pH 1–10) to correlate substituent effects with bioavailability .
- Electrochemical analysis : Cyclic voltammetry to study redox behavior linked to antioxidant activity .
Q. What are the applications of this compound in drug delivery systems?
- Methodological Answer :
- Polymer conjugation : Synthesize PEGylated derivatives to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles and characterize release kinetics via dialysis .
- Targeted delivery : Functionalize with folate or aptamers for cancer-specific uptake, validated via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
